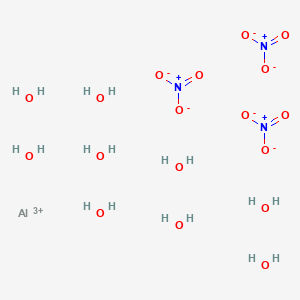

Aluminum nitrate nonahydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Aluminum nitrate nonahydrate, also known as this compound, is a useful research compound. Its molecular formula is AlH3NO4 and its molecular weight is 108.010 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitrates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Preparation and Reactivity

Aluminum nitrate nonahydrate (ANN) has been studied for its preparation using aluminum trihydrate as a precursor. Factors such as water of crystallization, concentration of nitric acid, and reaction time significantly influence its reactivity and yield (Shaheen et al., 2013).

Synthesis of Aluminum Hydride

ANN is a key component in the synthesis of aluminum hydride (AlH3), a material with potential for hydrogen and energy storage, useful in applications like rocket fuel and portable fuel cells (Graetz et al., 2011).

Synthesis of Nanomaterials

Nanometer aluminum borate has been synthesized using ANN as a raw material. Parameters such as combustion agent type and calcination conditions significantly affect the particle size and form of the product (Huo Hui-qi, 2014).

Quantum Dots and Magic Sized Clusters

ANN has been used as a passivation ligand in the synthesis of quantum dots and magic-sized clusters of CsPbBr3 perovskite. The quantity of ANN used can control the formation of these clusters (Xu et al., 2019).

Water Treatment

ANN has potential applications in water treatment. Aluminum alloys, including ANN, have been studied for nitrate reduction in water. Such materials could offer a more environmentally friendly and efficient method for treating contaminated water (Bao et al., 2017).

Optoelectronic Applications

Aluminum nitrate is crucial in optoelectronic technology. Research on its high-pressure elastic properties can contribute to advancements in this field (Güler & Güler, 2014).

Integrated Optics

ANN is used in the preparation of aluminum-doped zinc oxide (AZO) thin films, which are significant in integrated optics. The films exhibit promising properties for use in optical devices (Znaidi et al., 2013).

Soil-Plant Interactions

ANN plays a role in understanding aluminum-nitrogen interactions in the soil-plant system. This knowledge can aid in enhancing plant tolerance and nutrient efficiency in acid soils (Zhao & Shen, 2018).

Ionic Liquids

Research into the formation of room temperature ionic liquids from ANN and urea has shown potential for applications in various fields due to their unique properties (Hasan et al., 2016).

Safety and Hazards

Aluminum Nitrate Nonahydrate is a strong oxidizer and may intensify fire . Ingestion of large doses causes gastric irritation, nausea, vomiting, and purging . Contact with dust irritates eyes and skin . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

生化学分析

Biochemical Properties

It is known that it can react with water and other substances, leading to various chemical reactions

Cellular Effects

It is known that aluminum compounds can interact with cellular processes

Molecular Mechanism

It is known to be involved in various chemical reactions due to its strong oxidizing properties

Temporal Effects in Laboratory Settings

It is known that the reactivity of aluminum trihydrate toward nitric acid was studied as a function of water of crystallization, concentration of nitric acid, pressure, reaction time, surface area and aging

Dosage Effects in Animal Models

The effects of Aluminum nitrate nonahydrate vary with different dosages in animal models

特性

| { "Design of the Synthesis Pathway": "The synthesis of Aluminum nitrate nonahydrate can be carried out by reacting Aluminum hydroxide with Nitric acid.", "Starting Materials": [ "Aluminum hydroxide", "Nitric acid", "Water" ], "Reaction": [ "Dissolve Aluminum hydroxide in Nitric acid to form a solution.", "Heat the solution to 60-70°C.", "Add Water to the solution to adjust the concentration of the reactants.", "Filter the solution to remove any impurities.", "Cool the solution to room temperature.", "Leave the solution to stand for several hours to allow the crystals of Aluminum nitrate nonahydrate to form.", "Filter the crystals and wash them with cold water.", "Dry the crystals in a desiccator or oven at 110°C." ] } | |

CAS番号 |

7784-27-2 |

分子式 |

AlH3NO4 |

分子量 |

108.010 g/mol |

IUPAC名 |

aluminum;trinitrate;nonahydrate |

InChI |

InChI=1S/Al.HNO3.H2O/c;2-1(3)4;/h;(H,2,3,4);1H2 |

InChIキー |

BGFVXYDPTDQNQA-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.O.O.O.[Al+3] |

正規SMILES |

[N+](=O)(O)[O-].O.[Al] |

| 7784-27-2 | |

関連するCAS |

13473-90-0 (Parent) |

同義語 |

AIN309 aluminum nitrate aluminum nitrate nonahydrate |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-ethyl-dimethylazanium;platinum(2+);tetrachloride](/img/structure/B147853.png)

![2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B147855.png)

![7-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-5-amine](/img/structure/B147861.png)